

Molecular formula and weight of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methyl-2-propylcyclopentane*

Cat. No.: *B14171914*

[Get Quote](#)

Technical Guide: Properties of 1-Methyl-2-propylcyclopentane

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject:
Molecular and Physicochemical Properties of **1-Methyl-2-propylcyclopentane**

This document provides a detailed overview of the core physicochemical properties of **1-Methyl-2-propylcyclopentane**, a saturated alicyclic hydrocarbon. The focus is on its molecular formula and weight, supported by standard methodologies for their determination.

Core Physicochemical Properties

The fundamental properties of **1-Methyl-2-propylcyclopentane** are summarized below. These values are derived from both theoretical calculations and reference data from established chemical databases.

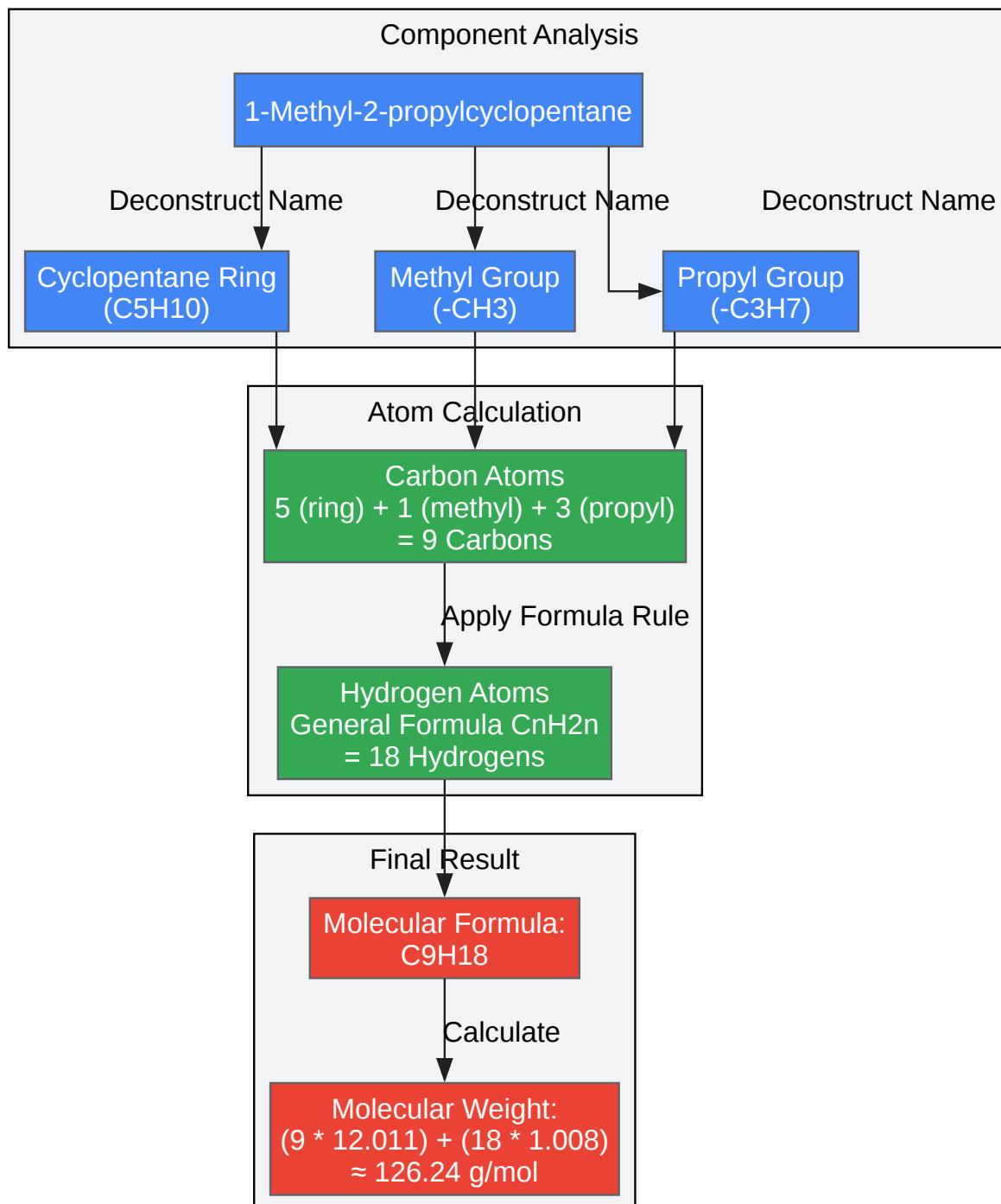
Property	Value	Source
Molecular Formula	C_9H_{18}	NIST[1][2], Guidechem[3]
Molecular Weight	126.24 g/mol	PubChem[4][5]
	126.2392 g/mol	NIST[1][2][6][7][8]
Canonical SMILES	CCCC1CCCC1C	Guidechem[3]
InChIKey	ADQJFBQXLAAVQA-UHFFFAOYSA-N	NIST[1][2]
CAS Registry Number	3728-57-2	NIST[1][2], Guidechem[3]

Determination of Molecular Formula and Weight

The molecular formula and weight of a compound are its most fundamental characteristics. The following sections detail the theoretical and experimental approaches to establish these values for **1-Methyl-2-propylcyclopentane**.

The molecular formula is determined by deconstructing the IUPAC name of the compound:

- Parent Structure: The name "cyclopentane" indicates a five-carbon (C_5) ring. A saturated cycloalkane has the general formula C_nH_{2n} , which for cyclopentane is C_5H_{10} .
- Substituents:
 - "1-Methyl" signifies a single-carbon alkyl group ($-CH_3$) attached to the ring.
 - "2-Propyl" signifies a three-carbon alkyl group ($-CH_2CH_2CH_3$) attached to the ring.
- Atom Summation:
 - Carbon (C): 5 (from ring) + 1 (from methyl) + 3 (from propyl) = 9 carbons.
 - Hydrogen (H): A disubstituted cycloalkane follows the general formula C_nH_{2n-2} . With 9 carbon atoms, the formula is C_9H_{18} . This accounts for the two hydrogen atoms removed from the cyclopentane ring to attach the substituents.


- Molecular Weight Calculation: Using the atomic weights of carbon (≈ 12.011 u) and hydrogen (≈ 1.008 u), the molecular weight is calculated as: $(9 \times 12.011) + (18 \times 1.008) = 108.099 + 18.144 = 126.243$ g/mol . This calculated value is consistent with database entries.[3][4][5]

Standard analytical techniques are employed to experimentally confirm the theoretical formula and weight.

- Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound.
 - Methodology: A sample of **1-Methyl-2-propylcyclopentane** is ionized, typically via electron ionization (EI). The resulting molecular ion (M^+) is separated by a mass analyzer based on its mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion directly provides the molecular weight. For C_9H_{18} , a prominent peak would be expected at an m/z value of approximately 126.
- Elemental Analysis: This technique determines the elemental composition of a substance.
 - Methodology: A pure sample is combusted in an excess of oxygen. The resulting water (H_2O) and carbon dioxide (CO_2) are collected and weighed. The masses of these products are used to calculate the mass percentages of hydrogen and carbon in the original sample. These percentages are then used to derive the empirical formula, which for a simple hydrocarbon like this, confirms the molecular formula of C_9H_{18} .

Structural and Logical Visualization

The following diagram illustrates the logical process used to derive the molecular formula from the compound's chemical name, as detailed in Section 2.1.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentane, 1-methyl-2-propyl- [webbook.nist.gov]
- 2. Cyclopentane, 1-methyl-2-propyl- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. trans-1-Methyl-2-propylcyclopentane | C9H18 | CID 6427145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-2-propyl-cyclopentane | C9H18 | CID 316554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]
- 7. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]
- 8. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]
- To cite this document: BenchChem. [Molecular formula and weight of 1-Methyl-2-propylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14171914#molecular-formula-and-weight-of-1-methyl-2-propylcyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com